Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate
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Overview
Description
Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by esterification with butanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting various biological pathways. These interactions can lead to antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-methyl-1-phenylpyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate is unique due to the presence of both a nitrophenyl group and a butanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19N3O5 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate |
InChI |
InChI=1S/C17H19N3O5/c1-4-14(17(22)25-5-2)16(21)15-10-18-19(11(15)3)12-6-8-13(9-7-12)20(23)24/h6-10,14H,4-5H2,1-3H3 |
InChI Key |
VYSSHMRKWGYUFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)OCC |
Origin of Product |
United States |
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